molecular formula C16H13F2N3O2 B10921730 6-(1,3-benzodioxol-5-yl)-4-(difluoromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine

6-(1,3-benzodioxol-5-yl)-4-(difluoromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B10921730
M. Wt: 317.29 g/mol
InChI Key: XZIGNWBHIGDHKH-UHFFFAOYSA-N
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Description

6-(1,3-benzodioxol-5-yl)-4-(difluoromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine is a complex organic compound that features a unique combination of functional groups

Preparation Methods

The synthesis of 6-(1,3-benzodioxol-5-yl)-4-(difluoromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzodioxole and pyrazolopyridine intermediates, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled environments to ensure consistency.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present. Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-(1,3-benzodioxol-5-yl)-4-(difluoromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 6-(1,3-benzodioxol-5-yl)-4-(difluoromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine exerts its effects involves interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar compounds include other pyrazolopyridine derivatives and benzodioxole-containing molecules. Compared to these, 6-(1,3-benzodioxol-5-yl)-4-(difluoromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Some similar compounds are:

Properties

Molecular Formula

C16H13F2N3O2

Molecular Weight

317.29 g/mol

IUPAC Name

6-(1,3-benzodioxol-5-yl)-4-(difluoromethyl)-1,3-dimethylpyrazolo[3,4-b]pyridine

InChI

InChI=1S/C16H13F2N3O2/c1-8-14-10(15(17)18)6-11(19-16(14)21(2)20-8)9-3-4-12-13(5-9)23-7-22-12/h3-6,15H,7H2,1-2H3

InChI Key

XZIGNWBHIGDHKH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC4=C(C=C3)OCO4)C(F)F)C

Origin of Product

United States

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